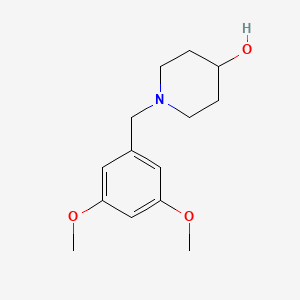

![molecular formula C20H24ClFN6O B5556900 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, often involves multiple steps, including nucleophilic substitution reactions, cyclization, and condensation reactions. For example, pyrazolo[3,4-d]pyrimidines can be synthesized through a series of reactions that provide a scaffold for further functionalization and substitution to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, such as 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, is characterized by the presence of a pyrimidine core, which can be substituted at various positions to modulate the chemical and physical properties of the compound. X-ray diffraction studies and computational modeling (e.g., DFT calculations) are commonly used to determine and analyze the molecular structure, including bond lengths, angles, and conformations.

Chemical Reactions and Properties

Pyrimidine derivatives can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present in the molecule. The presence of electron-withdrawing groups, such as chloro and fluoro, can influence the reactivity of the compound by affecting the electron density on the pyrimidine ring.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature and position of the substituents on the pyrimidine ring. Hydrogen bonding, π-π interactions, and other non-covalent interactions can also play a significant role in determining the solid-state structure and physical properties of these compounds.

Chemical Properties Analysis

The chemical properties of 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, such as acidity, basicity, and reactivity, are dictated by the functional groups attached to the pyrimidine ring. The presence of piperazinyl groups can impart basic character to the molecule, while the electron-withdrawing nature of the chloro and fluoro substituents can affect its reactivity.

- Synthesis and structure-activity relationships of pyrazolo[3,4-d]pyrimidines as potent enterovirus inhibitors (Chern et al., 2004)

- Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, Crystal Structure and Molecular Docking Study of 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester (Gandhi et al., 2016)

- Mechanism-based inactivation of CYP2D6 by 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (Palamanda et al., 2001)

Applications De Recherche Scientifique

Anticancer Activity

Research on fluoro-substituted compounds, similar in structure to the queried chemical, has shown potential anticancer activities. For example, novel fluoro-substituted benzo[b]pyran derivatives demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005). Similarly, pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Activity

Pyridobenzothiazine acid derivatives, related to the structure of interest, have been synthesized and showed potent antibacterial activities against both Gram-positive and Gram-negative pathogens (Cecchetti et al., 1987). This suggests that modifications of the core pyrimidine structure could yield compounds with significant antibacterial properties.

Anti-inflammatory and Analgesic Properties

Compounds synthesized from visnaginone and khellinone, incorporating pyrimidine and piperazine moieties, displayed notable anti-inflammatory and analgesic activities. These findings indicate that structurally similar compounds may also possess these therapeutic properties (Abu‐Hashem et al., 2020).

Role in Drug Development

The structural motif of the compound shares similarities with molecules that have been explored for their potential in treating various conditions. For example, research into pyrimidine and piperazine derivatives for corrosion inhibition on iron surfaces indicates the versatility of these structures in developing functional materials beyond pharmacological applications (Kaya et al., 2016).

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN6O/c1-25-5-7-26(8-6-25)17-13-18(24-14-23-17)27-9-11-28(12-10-27)20(29)19-15(21)3-2-4-16(19)22/h2-4,13-14H,5-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNONMBWUDAYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

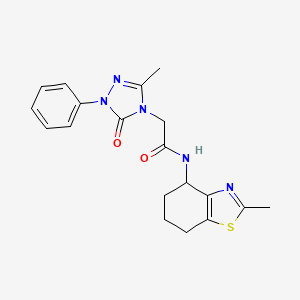

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

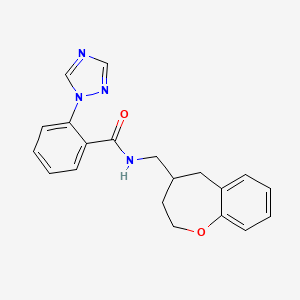

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

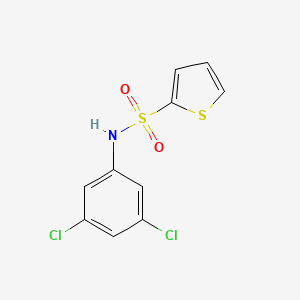

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)